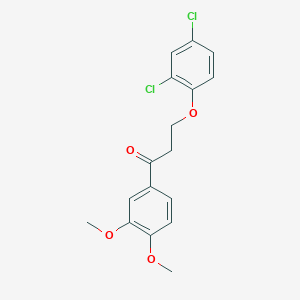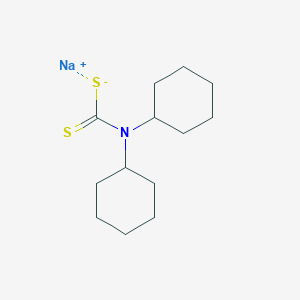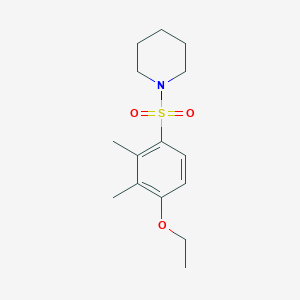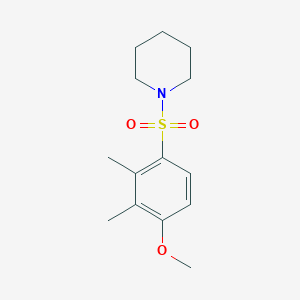
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone, also known as DDCP, is a chemical compound that has been widely used in scientific research for its various applications. DDCP is a synthetic compound that belongs to the family of diarylpropanoids and is commonly used as a precursor in the synthesis of other compounds.
作用机制
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor antagonist. It has been shown to bind to dopamine receptors in the brain, inhibiting the release of dopamine and reducing the activity of dopaminergic neurons. This leads to a decrease in dopamine signaling, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects are complex and depend on a variety of factors, including dosage, route of administration, and individual differences. Some of the reported effects of 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone include decreased locomotor activity, decreased dopamine release, and decreased dopamine receptor binding. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
实验室实验的优点和局限性
One advantage of using 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone in lab experiments is its ability to selectively target dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's anti-cancer activity makes it a promising candidate for the development of novel cancer therapies. However, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, and its effects can be complex and difficult to interpret. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's toxicity and potential side effects need to be carefully considered when designing experiments.
未来方向
There are many potential future directions for research on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. One area of interest is the development of novel drugs based on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's structure and mechanism of action. Additionally, further research is needed to fully understand 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects, as well as its potential side effects and toxicity. Finally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, warrants further investigation.
合成方法
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone can be synthesized using a variety of methods. One of the most common methods is the reaction between 2,4-dichlorophenol and 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
科学研究应用
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in neurobiology research to study the role of dopamine receptors in the brain.
属性
分子式 |
C17H16Cl2O4 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenoxy)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-5-3-11(9-17(16)22-2)14(20)7-8-23-15-6-4-12(18)10-13(15)19/h3-6,9-10H,7-8H2,1-2H3 |
InChI 键 |
FVPWGFVDNDCONH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)





![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)



![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)

